

Preclinical Profile of Fak-IN-3: A Technical Guide for Cancer Researchers

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Compound of Interest

Compound Name: *Fak-IN-3*

Cat. No.: *B12409674*

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Disclaimer: Specific quantitative data and detailed experimental protocols from the primary publication on **Fak-IN-3** (identified as Compound 36 in Wei W, et al., Eur J Med Chem. 2022;228:113978) are not publicly available in the retrieved search results. This guide has been constructed using the available qualitative information on **Fak-IN-3**, supplemented with representative data from other well-characterized FAK inhibitors and standard experimental protocols to provide a comprehensive technical framework for researchers.

Introduction: Targeting Focal Adhesion Kinase in Ovarian Cancer

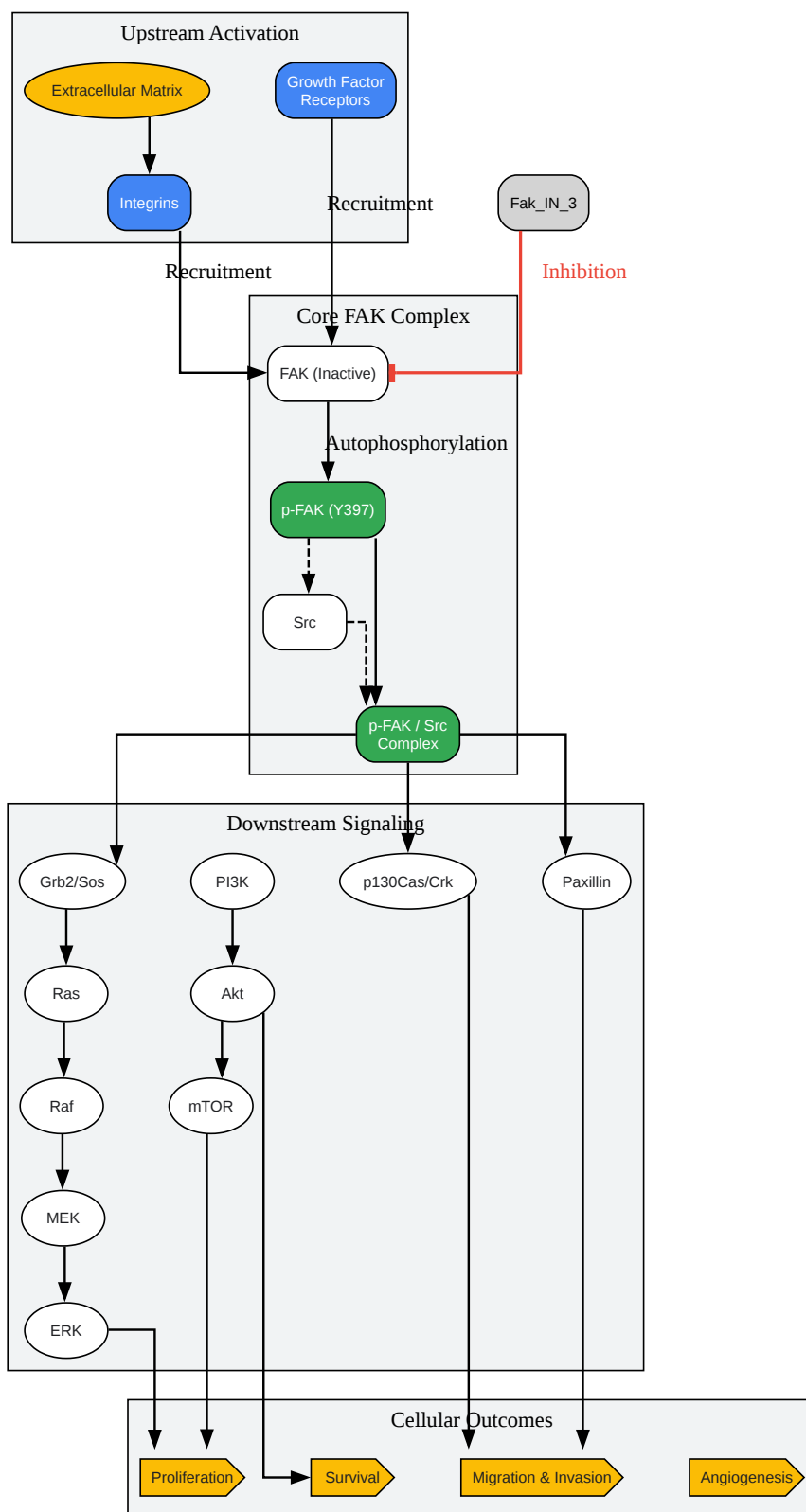
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors.[1] Overexpressed in numerous malignancies, including ovarian cancer, FAK plays a pivotal role in cell survival, proliferation, migration, and invasion—hallmarks of cancer progression and metastasis.[2][3] Its strategic position downstream of key oncogenic drivers makes it a compelling therapeutic target.

Fak-IN-3 (also known as Compound 36) is a potent, small-molecule inhibitor of FAK, developed as a potential therapeutic agent for ovarian cancer.[1] Preclinical evidence suggests that **Fak-IN-3** effectively suppresses tumor growth and metastasis by inhibiting key cellular processes regulated by FAK. This document provides an in-depth technical overview of the preclinical evaluation of a FAK inhibitor like **Fak-IN-3**, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

FAK activation is initiated by its recruitment to focal adhesions upon integrin clustering or growth factor stimulation. This leads to autophosphorylation at the Tyrosine-397 (Y397) residue, which creates a high-affinity binding site for the SH2 domain of Src family kinases.[4] [5] The resulting FAK/Src complex phosphorylates a host of downstream substrates, activating pro-survival and pro-proliferative signaling cascades, most notably the PI3K/Akt and Ras/MEK/ERK pathways.[6][7]

Fak-IN-3, as an ATP-competitive FAK inhibitor, is designed to block the kinase activity of FAK, preventing the crucial Y397 autophosphorylation step. This inhibition leads to the downstream suppression of pathways controlling cell migration and invasion. Studies have shown that **Fak-IN-3** decreases the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes critical for the degradation of the extracellular matrix during metastasis.



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Caption: FAK signaling pathway and the inhibitory action of **Fak-IN-3**.

Preclinical Data Summary

The following tables summarize representative quantitative data for potent FAK inhibitors from various preclinical studies. This data provides a benchmark for the expected potency and efficacy of a compound like **Fak-IN-3**.

Table 1: Representative In Vitro Kinase and Antiproliferative Activity

Compound	FAK Kinase IC ₅₀ (nM)	Cell Line	Antiproliferative IC ₅₀ (μM)	Reference
PND-1186 (VS-4718)	1.5	4T1 (Breast)	~0.1 (Cellular p-FAK)	[5]
TAE226	5.5	U-87 MG (Glioblastoma)	2.9	[8]
GSK-2256098	22.14 (vs Ref)	HepG2 (Liver)	3.78	[7]
Compound 41	1.03	AsPC-1 (Pancreatic)	0.909	[8]

| Compound 3 | 0.07 | MCF-7 (Breast) | Not Reported |[1] |

Table 2: Representative In Vivo Efficacy (Ovarian Cancer Models)

Treatment	Animal Model	Dosing Regimen	Tumor Growth Inhibition	Reference
FAK siRNA-DOPC	Nude mice (HeyA8)	150 μg/kg, twice weekly	44% - 72% reduction	[9]
FAK siRNA + Cisplatin	Nude mice (A2780-CP20)	150 μg/kg siRNA	>72% reduction	[9]

| PF-562,271 | C57Bl/6 mice (ID8-IP) | 30 mg/kg, twice daily (oral) | Significant reduction |[3] |

Detailed Experimental Protocols

FAK Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available ADP-Glo™ kinase assay systems, designed to quantify kinase activity by measuring ADP production.

- Reagent Preparation:
 - Prepare 1x Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
 - Dilute recombinant human FAK enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in 1x Kinase Buffer.
 - Prepare a 2X ATP solution in 1x Kinase Buffer.
 - Serially dilute **Fak-IN-3** in 1x Kinase Buffer containing DMSO (final DMSO concentration ≤1%).
- Kinase Reaction:
 - In a 384-well plate, add 5 µL of the **Fak-IN-3** dilution or vehicle control.
 - Add 10 µL of the enzyme/substrate mixture to each well.
 - Initiate the reaction by adding 10 µL of the 2X ATP solution.
 - Incubate the plate at 30°C for 60 minutes.
- Signal Detection:
 - Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes in the dark.

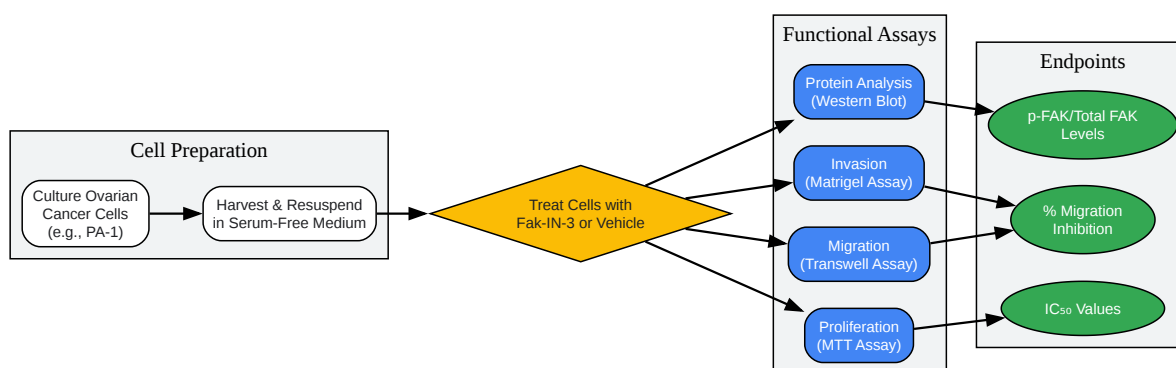
- Measure luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition relative to vehicle controls and determine the IC₅₀ value using non-linear regression analysis.

Cell Migration Assay (Transwell)

This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.

- Cell Preparation:
 - Culture ovarian cancer cells (e.g., PA-1, SKOV3) to ~80% confluency.
 - Starve the cells in serum-free medium for 12-24 hours.
 - Harvest cells using trypsin and resuspend in serum-free medium at a concentration of 1×10^5 cells/mL.
- Assay Setup:
 - Place 8.0 μ m pore size Transwell inserts into a 24-well plate.
 - Add 600 μ L of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
 - Treat the cell suspension with various concentrations of **Fak-IN-3** or vehicle control for 30 minutes.
 - Add 100 μ L of the treated cell suspension to the upper chamber of each insert.
- Incubation and Staining:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.
 - After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

- Fix the migrated cells on the lower surface by immersing the insert in 4% paraformaldehyde for 15 minutes.
- Stain the cells with 0.1% Crystal Violet for 20 minutes.
- Quantification:
 - Gently wash the inserts in water and allow them to air dry.
 - Image at least five random fields per membrane using a light microscope.
 - Count the number of migrated cells per field. Alternatively, dissolve the stain in 10% acetic acid and measure the absorbance at 590 nm.



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Caption: General workflow for in vitro evaluation of **Fak-IN-3**.

Western Blot for FAK Phosphorylation

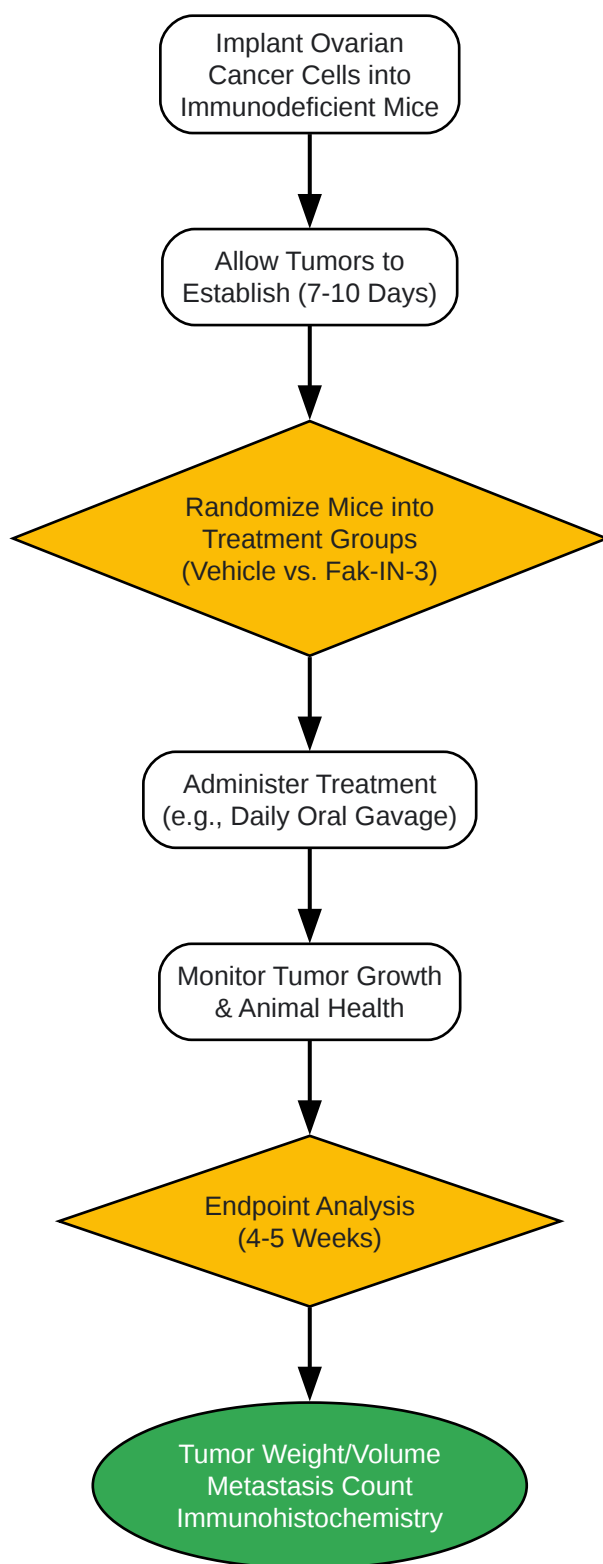
This method is used to detect the levels of phosphorylated FAK (p-FAK Y397) relative to total FAK.

- Sample Preparation:
 - Culture and treat cells with **Fak-IN-3** as desired.
 - Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
- Gel Electrophoresis and Transfer:
 - Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
 - Separate proteins on an 8-10% SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against p-FAK (Y397) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash three times with TBST.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
 - Strip the membrane and re-probe with a primary antibody for total FAK, followed by a loading control (e.g., GAPDH or β-actin), to ensure equal protein loading.
 - Quantify band intensity using densitometry software.

In Vivo Ovarian Cancer Xenograft Model

This protocol describes a typical orthotopic model to assess the efficacy of an anti-cancer agent in a physiologically relevant environment.^[9]

- Cell Implantation:
 - Use 6-8 week old female immunodeficient mice (e.g., NOD-SCID).
 - Harvest human ovarian cancer cells (e.g., SKOV3ip1) and resuspend in sterile PBS.
 - Surgically implant 1×10^6 cells into the peritoneal cavity or directly into the ovarian bursa.
- Treatment Regimen:
 - Allow tumors to establish for 7-10 days.
 - Randomize mice into treatment groups (e.g., Vehicle control, **Fak-IN-3**).
 - Administer **Fak-IN-3** via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 30 mg/kg, daily).
 - Monitor animal body weight and general health twice weekly.
- Efficacy Assessment:
 - Monitor tumor growth using non-invasive imaging (if cells are luciferase-tagged) or by measuring tumor volume with calipers for subcutaneous models.
 - At the end of the study (e.g., 4-5 weeks), euthanize the animals.
- Endpoint Analysis:
 - Excise, weigh, and photograph the primary tumors.
 - Count metastatic nodules in the peritoneal cavity.
 - Fix tumors in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis, CD31 for angiogenesis).



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Caption: Workflow for in vivo efficacy testing in an ovarian cancer model.

Conclusion

Fak-IN-3 is a potent FAK inhibitor with a clear mechanism of action that translates to anti-migratory and anti-invasive effects in preclinical models of ovarian cancer. By disrupting the central FAK signaling node, it effectively inhibits downstream pathways crucial for tumor progression. The collective data on potent FAK inhibitors suggests that this class of compounds holds significant promise. Further investigation into the pharmacokinetics, safety toxicology, and combination therapy potential of **Fak-IN-3** is warranted to advance its development as a novel therapeutic for ovarian cancer.

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